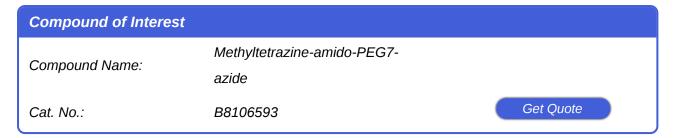


Synthesis of Methyltetrazine-amido-PEG7-azide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **Methyltetrazine-amido-PEG7-azide**, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This document outlines the chemical properties, a plausible synthetic route with detailed experimental protocols, and relevant characterization data.

Chemical Properties and Characterization

Methyltetrazine-amido-PEG7-azide is a valuable tool in bioconjugation due to its distinct functionalities. The methyltetrazine moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, such as transcyclooctene (TCO). The terminal azide group allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2]



Property	Value	Reference
Molecular Formula	C27H42N8O8	[3][4][5][6][7]
Molecular Weight	606.67 g/mol	[3][4][7]
CAS Number	2112731-46-9	[3][4][5][6][7][8]
Purity	Typically >95% (determined by HPLC and/or NMR)	[9]
Appearance	Red solid or oil	[9]
Solubility	Soluble in DMSO, DMF, DCM, and MeOH	[8][9]
Storage	Store at -20°C	[8][9]

Synthetic Pathway Overview

The synthesis of **Methyltetrazine-amido-PEG7-azide** is generally achieved through a convergent two-step process. The first step involves the synthesis of the two key precursors: a methyltetrazine derivative bearing a carboxylic acid and an amino-PEG-azide linker. The second step is the amide coupling of these two intermediates to yield the final product.



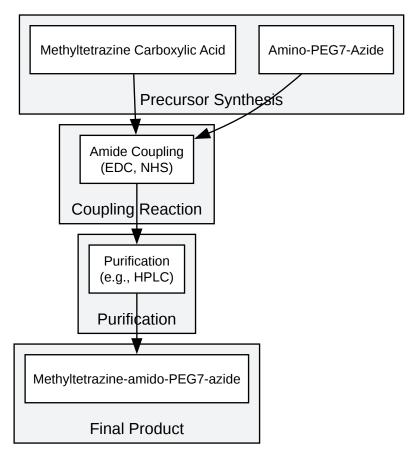


Fig. 1: Synthesis Workflow

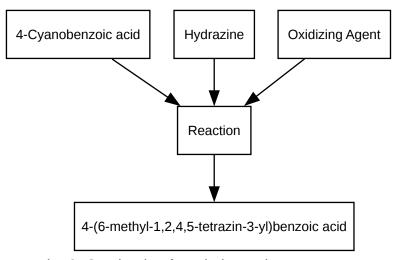


Fig. 2: Synthesis of Methyltetrazine Precursor



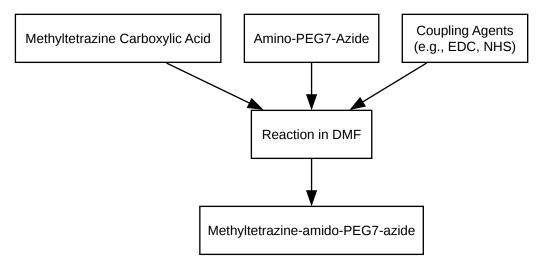


Fig. 3: Amide Coupling Reaction

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